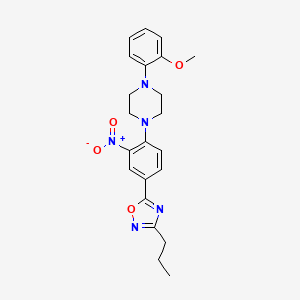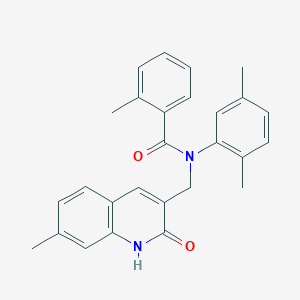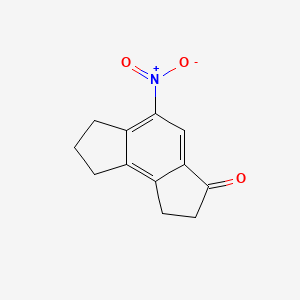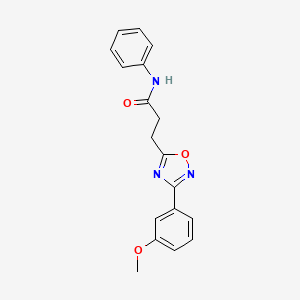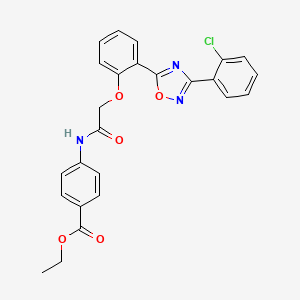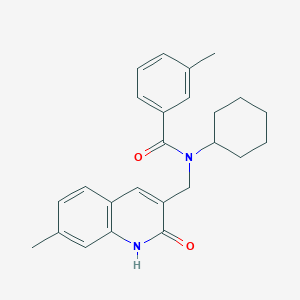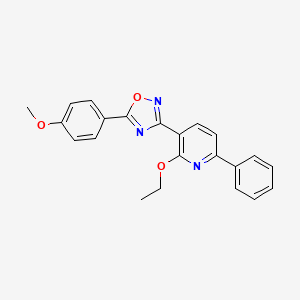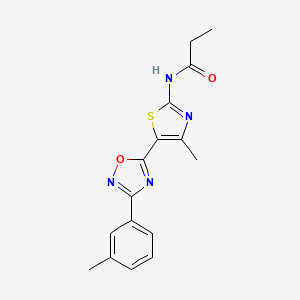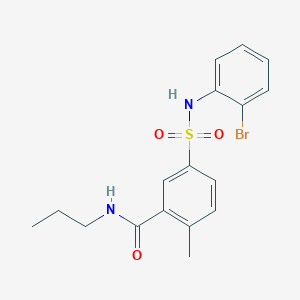![molecular formula C10H20N2O2 B7707349 N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B7707349.png)
N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide, commonly known as BAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAC is a member of the amide class of compounds and is widely used in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of BAC is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. BAC has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
BAC has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. BAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BAC has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
BAC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. BAC is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to the use of BAC in lab experiments. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BAC. One area of interest is the development of new synthetic methods for BAC that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of BAC, which may lead to the development of new drugs with similar biological activity. Additionally, there is interest in exploring the potential use of BAC as a therapeutic agent for the treatment of cancer and other diseases.
合成法
BAC can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chlorobenzaldehyde with N-butyl ethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure BAC.
科学的研究の応用
BAC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. BAC has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells.
特性
IUPAC Name |
N,N'-di(butan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-7(3)11-9(13)10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIZLHCZGWGWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
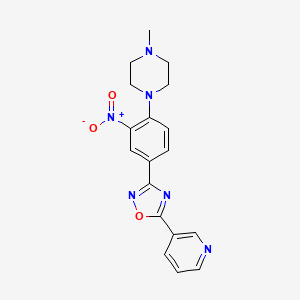
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7707278.png)
